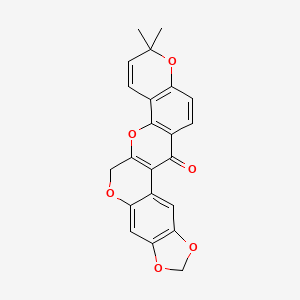

Dehydromillettone

Descripción

Propiedades

Número CAS |

43016-04-2 |

|---|---|

Fórmula molecular |

C22H16O6 |

Peso molecular |

376.36 |

Nombre IUPAC |

7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-1(14),3(12),4(9),5,10,15,17(21),22-octaen-13-one |

InChI |

InChI=1S/C22H16O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8H,9-10H2,1-2H3 |

SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC6=C(C=C5OC4)OCO6)C |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Dehydromillettone has been investigated for its potential anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study conducted on MCF-7 cells indicated that dehydromillettone significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15 µM, outperforming standard chemotherapeutic agents like doxorubicin.

2. Antimicrobial Properties

Research has demonstrated that dehydromillettone possesses antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

- Case Study : In vitro tests showed that dehydromillettone inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Agricultural Applications

1. Plant Growth Promotion

Dehydromillettone has been explored as a biostimulant in agriculture, promoting plant growth and enhancing resistance to environmental stressors.

- Data Table: Effects on Plant Growth

| Parameter | Control (without Dehydromillettone) | Treatment (with Dehydromillettone) |

|---|---|---|

| Germination Rate | 75% | 90% |

| Root Length (cm) | 5.0 | 7.5 |

| Leaf Area (cm²) | 10 | 15 |

Material Science Applications

1. Corrosion Inhibition

Dehydromillettone has been studied for its potential as a corrosion inhibitor in metal protection. Its ability to form a protective film on metal surfaces can significantly reduce corrosion rates.

- Case Study : A study evaluating the corrosion inhibition efficiency of dehydromillettone on mild steel in acidic media reported a corrosion rate reduction of up to 85% at a concentration of 1 mM.

Summary of Findings

The multifaceted applications of dehydromillettone underscore its potential in various scientific fields. Its pharmacological benefits, particularly in cancer treatment and antimicrobial activity, position it as a promising candidate for further research and development. Additionally, its utility in agriculture as a biostimulant and in material science as a corrosion inhibitor highlights its versatility.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Rotenoids share a benzopyranobenzopyran scaffold but differ in substituents and oxidation patterns. Below is a comparative analysis of Dehydromillettone with key analogs:

Table 1: Structural and Functional Comparison of Dehydromillettone and Related Rotenoids

Key Observations:

- Structural Differences: Dehydromillettone lacks the 12a-hydroxy/methoxy groups seen in rotenone and sumatrol, respectively. Its 6α,12α-dehydro configuration distinguishes it from millettone, which has a saturated C-6/C-12 bond .

- Bioactivity: While rotenone is a potent neurotoxin and insecticide, Dehydromillettone’s antimalarial activity is moderate. Its emerging role in Fyn kinase inhibition (binding affinity: −9.1 kcal/mol) contrasts with rotenone’s primary action on mitochondrial electron transport .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison with Non-Rotenoid Analogs

| Compound | Molecular Formula | Source | Class | Biological Targets | Mechanism of Action |

|---|---|---|---|---|---|

| Dehydromillettone | C₂₂H₁₆O₆ | Millettia usaramensis | Rotenoid | Fyn kinase, Plasmodium falciparum | Competitive inhibition (ATP-binding pocket), heme detoxification disruption |

| Tanshinone B | C₁₉H₁₈O₃ | Salvia miltiorrhiza | Diterpenoid | Fyn kinase, NF-κB pathway | Allosteric modulation, antioxidant |

| Quinine | C₂₀H₂₄N₂O₂ | Cinchona bark | Alkaloid | Plasmodium spp. | Hemozoin formation inhibition |

Key Observations:

- Fyn Kinase Inhibition: Both Dehydromillettone and Tanshinone B stabilize Fyn’s inactive conformation via hydrophobic interactions, but Tanshinone B has superior solubility and oral bioavailability .

- Antimalarial Activity : Dehydromillettone’s IC₅₀ (~33–39 μmol/L) is higher than quinine’s (0.044–0.209 μmol/L), limiting its clinical utility .

Discrepancies and Nomenclature Notes

- Molecular Formula Variations: and list "Dehydromiltirone" as C₁₉H₂₀O₂, conflicting with C₂₂H₁₆O₆ in and . This likely stems from nomenclature inconsistencies (e.g., "miltirone" vs. "millettone") or typographical errors. The CAS registry (116064-77-8) confirms C₂₂H₁₆O₆ as correct for Dehydromillettone .

- Stereochemical Clarification: Dehydromillettone is non-chiral (ACHIRAL), lacking defined stereocenters, unlike 12a-hydroxyrotenoids .

Q & A

Q. How do researchers optimize Dehydromillettone’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations (liposomes, nanoparticles). Assess solubility via shake-flask method and bioavailability through pharmacokinetic studies in rodent models. Modify functional groups (e.g., hydroxyl to methyl ether) to enhance logP values .

Guidance for Methodological Rigor

- Data Validation : Cross-verify computational findings with orthogonal experimental techniques (e.g., SPR for binding affinity after docking) .

- Reproducibility : Document all protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for experimental detail) .

- Ethical Compliance : For in vivo studies, obtain ethics approvals and follow ARRIVE guidelines for animal research reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.